Methyl 2-azaadamantane-5-carboxylate
Overview
Description
Methyl 2-azaadamantane-5-carboxylate is a chemical compound belonging to the class of azaadamantanes These compounds are characterized by their rigid, cage-like structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaadamantane-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-azaadamantane and methyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or toluene are commonly used.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine are often employed to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azaadamantane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 2-azaadamantane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is investigated for its potential as a pharmacophore in drug design, especially in the development of antiviral and anticancer agents.
Medicine: Research is ongoing to explore its efficacy in treating neurological disorders due to its ability to interact with specific molecular targets in the brain.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which Methyl 2-azaadamantane-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The rigid structure of the compound allows for precise interactions with these targets, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Methyl 2-azaadamantane-5-carboxylate can be compared with other azaadamantane derivatives, such as:
2-Azaadamantane: Lacks the ester group, making it less versatile in chemical modifications.
1,3-Diazaadamantane: Contains two nitrogen atoms in the cage structure, offering different reactivity and applications.
2-Thio-1,3-diazaadamantane: Incorporates sulfur, providing unique biological activities.
The uniqueness of this compound lies in its ester functionality, which allows for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11/h7-9,12H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCPWEIVJPQQNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)NC(C3)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174546 | |
Record name | 2-Azatricyclo[3.3.1.13,7]decane-5-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-13-4 | |
Record name | 2-Azatricyclo[3.3.1.13,7]decane-5-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azatricyclo[3.3.1.13,7]decane-5-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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